1-(2-Oxo-1-phenyl-5-thioxo-3-(m-tolyl)imidazolidin-4-ylidene)-3-(m-tolyl)urea

CAS No.: 79174-50-8

Cat. No.: VC17193169

Molecular Formula: C24H20N4O2S

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79174-50-8 |

|---|---|

| Molecular Formula | C24H20N4O2S |

| Molecular Weight | 428.5 g/mol |

| IUPAC Name | (3E)-1-(3-methylphenyl)-3-[3-(3-methylphenyl)-2-oxo-1-phenyl-5-sulfanylideneimidazolidin-4-ylidene]urea |

| Standard InChI | InChI=1S/C24H20N4O2S/c1-16-8-6-10-18(14-16)25-23(29)26-21-22(31)28(19-11-4-3-5-12-19)24(30)27(21)20-13-7-9-17(2)15-20/h3-15H,1-2H3,(H,25,29)/b26-21+ |

| Standard InChI Key | YPPPMHIBSQUBAE-YYADALCUSA-N |

| Isomeric SMILES | CC1=CC(=CC=C1)NC(=O)/N=C/2\C(=S)N(C(=O)N2C3=CC=CC(=C3)C)C4=CC=CC=C4 |

| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)N=C2C(=S)N(C(=O)N2C3=CC=CC(=C3)C)C4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

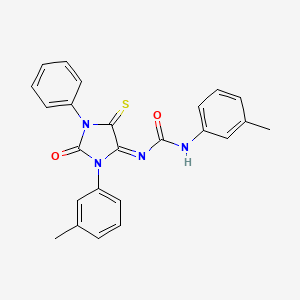

The molecular structure of 1-(2-Oxo-1-phenyl-5-thioxo-3-(m-tolyl)imidazolidin-4-ylidene)-3-(m-tolyl)urea (C₂₄H₂₀N₄O₂S, MW 428.5 g/mol) features a bicyclic system comprising an imidazolidin-4-ylidene scaffold fused to a urea moiety. Key structural elements include:

-

Imidazolidinone ring: A five-membered ring with ketone (C=O) and thione (C=S) groups at positions 2 and 5, respectively.

-

Aryl substituents: Two m-tolyl groups (3-methylphenyl) at positions 3 and 4, alongside a phenyl group at position 1.

-

Urea linkage: A -NH-C(=O)-NH- bridge connecting the imidazolidinone core to the second m-tolyl group.

The compound’s planarity is disrupted by steric interactions between the m-tolyl substituents, inducing a twisted conformation that may influence its biological target interactions.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 79174-50-8 |

| Molecular Formula | C₂₄H₂₀N₄O₂S |

| Molecular Weight | 428.5 g/mol |

| Hydrogen Bond Donors | 2 (urea NH groups) |

| Hydrogen Bond Acceptors | 4 (2x C=O, C=S, urea carbonyl) |

Synthetic Methodologies

Cyclocondensation Strategies

The synthesis typically involves a multi-step sequence starting with m-tolyl isothiocyanate and appropriately functionalized amines. A representative pathway includes:

-

Formation of imidazolidinone precursor: Reaction of m-tolyl isothiocyanate with 2-amino-1-phenyl-5-thioxoimidazolidin-4-one under basic conditions.

-

Urea coupling: Introduction of the second m-tolyl group via carbodiimide-mediated coupling with m-tolylamine.

Alternative routes exploit ring-closing metathesis or nucleophilic aromatic substitution, as evidenced in analogous triazepine syntheses . For instance, the use of 2-chloro-4,5-dihydroimidazole intermediates (Scheme 19 in ) provides a template for constructing the imidazolidinone-thioxo system.

Optimization Challenges

Key challenges in scaling synthesis include:

-

Regioselectivity control: Competing reactions at the thioxo sulfur versus urea carbonyl require precise temperature modulation (typically 0–5°C) .

-

Purification complexities: The compound’s low solubility in polar solvents necessitates chromatographic separation on silica gel modified with non-polar additives.

Reactivity and Functionalization

Thioxo Group Reactivity

The C=S moiety undergoes characteristic reactions:

-

Nucleophilic substitution: Replacement with amines to form guanidine derivatives.

-

Oxidation: Conversion to sulfonic acids using peroxides, enabling solubility tuning.

Urea Linkage Modifications

The urea bridge participates in:

-

Acid-catalyzed hydrolysis: Cleavage to primary amines under strong acidic conditions (e.g., 6M HCl, reflux).

-

Cross-coupling: Suzuki-Miyaura reactions at the aryl rings using palladium catalysts, as demonstrated in related benzo-triazepine systems .

Computational and Spectroscopic Characterization

Spectroscopic Signatures

-

IR: Strong absorptions at 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 3320 cm⁻¹ (N-H stretch).

-

¹H NMR: Distinct signals for urea NH protons (δ 9.8–10.2 ppm) and m-tolyl methyl groups (δ 2.3 ppm).

Molecular Modeling

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.8 eV, suggesting susceptibility to electrophilic attack at the imidazolidinone ring .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Kinase inhibitors: Functionalization at the urea nitrogen yields ATP-competitive binding motifs.

-

Antibiotic conjugates: Thioxo-directed coupling with β-lactam cores enhances bacterial membrane penetration.

Material Science

Nonlinear optical (NLO) properties arising from charge-transfer interactions between donor (urea) and acceptor (thioxo) groups make it a candidate for photonic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume